molecular formula C26H26N2OS B2570844 N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-75-5

N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2570844
CAS No.: 681276-75-5
M. Wt: 414.57
InChI Key: MTVXVMMCOCPFFI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis Conformational behavior of compounds, such as N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, is influenced by internal rotation of specific groups, analyzed via computer modeling and supported by spectroscopic methods (Kataev et al., 2021).

Biological Activity and Applications

Potential Biological Activity Compounds related to the specified chemical, such as derivatives of 2,3-dimethylindole, exhibit potential biological activities. Their synthesis involves reactions determined by redox potential and steric factors, indicating a variety of possible biological applications (Avdeenko et al., 2020).

Antibacterial and Antifungal Activities Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant antibacterial, antifungal, and anthelmintic activities. This demonstrates the compound's potential in medical and pharmaceutical applications (Khan et al., 2019).

Chemical Synthesis and Reactions

Synthesis of Derivatives Various derivatives of compounds structurally similar to the specified chemical have been synthesized, showcasing the versatility and potential for chemical manipulation for targeted applications (Krauze et al., 2007).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-18-11-13-21(14-12-18)15-28-16-25(22-8-4-5-10-24(22)28)30-17-26(29)27-23-9-6-7-19(2)20(23)3/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXVMMCOCPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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